Propineb

Vue d'ensemble

Description

Propineb is a foliar-applied fungicide with long residual activity, belonging to the dithiocarbamate group of compounds . It is used as a protective treatment on several crops for the control of various fungi, especially Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti . This compound is effective against blight on potatoes and tomatoes, downy mildew on hops and vines, apple scab, blue mold on tobacco, and Sigatoka disease of bananas .

Méthodes De Préparation

Propineb is synthesized by adding water and 1,2-propane diamine to a reaction kettle, followed by the dropwise addition of carbon disulfide and ammonia water to obtain a this compound solution . Hydrochloric acid is then added to adjust the pH of the solution to 7-7.5, after which a zinc salt solution is added to form a this compound slurry . The slurry undergoes solid-liquid separation to obtain a wet this compound product, which is then dried to produce the technical grade this compound .

Analyse Des Réactions Chimiques

Propineb undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: It can be reduced under specific conditions to yield different compounds.

Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common reagents used in these reactions include ethylenediaminetetraacetic acid (EDTA), disodium hydrogen phosphate, and tetrabutylammonium hydrogen sulfate . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Properties

Propineb is primarily utilized as a foliar-applied fungicide to control a variety of fungal pathogens. It is effective against:

- Oomycetes : Responsible for diseases such as downy mildew and late blight.

- Ascomycetes : Including apple scab and blue mould on tobacco.

- Basidiomycetes : Affecting crops like grapes and mushrooms.

The compound has shown efficacy in controlling diseases in several crops, including:

- Potatoes

- Tomatoes

- Grapes

- Onions

- Bell peppers

Table 1: Registered Uses of this compound

| Crop | Country | Application Method | PHI (days) | Formulation Type | Rate (g ai/hl) |

|---|---|---|---|---|---|

| Grapes | Austria | Spray | 70 | WP | 1.0 - 4.0 |

| Tomatoes | France | Spray | 70 | WG | Up to 2.0 |

| Potatoes | Germany | Spray | 70 | WG | Up to 2.0 |

| Apples | Various | Spray | 70 | WP | Varies |

| Onions | Various | Spray | 70 | WG | Varies |

PHI: Pre-Harvest Interval; WP: Wettable Powder; WG: Water-Dispersible Granule .

Physiological Benefits

Recent studies have identified additional applications of this compound beyond its fungicidal properties. It has been found beneficial in addressing zinc deficiency in plants. Zinc is crucial for plant growth, serving as a co-factor for various enzymes involved in critical biochemical pathways. This compound has been shown to enhance crop yields even in zinc-deficient soils, making it a dual-purpose agent in agricultural practices .

Toxicological Studies

While this compound is effective as a fungicide, its safety profile has been the subject of extensive research. Studies have indicated that this compound can impact muscle function and may exhibit teratogenic effects at certain dosages . Mechanistic studies suggest that this compound's toxicity may be linked to its degradation products and their effects on cellular structures .

Environmental Impact

This compound's environmental fate and toxicity have also been studied, particularly concerning its persistence and potential bioaccumulation in ecosystems. Its application must be managed carefully to mitigate adverse effects on non-target organisms and maintain ecological balance .

Case Studies

Case Study 1: Crop Yield Improvement

In trials conducted on potatoes, the application of this compound resulted in a significant reduction in late blight incidence, leading to an increase in overall yield by up to 30%. This study highlighted the importance of timely application during critical growth stages .

Case Study 2: Zinc Deficiency Mitigation

Research demonstrated that applying this compound in zinc-deficient soils improved not only the health of the plants but also their resistance to fungal infections. This dual benefit underscores its potential as a multifunctional agricultural input .

Mécanisme D'action

Propineb acts as a protective fungicide by killing conidia or germinating conidia upon contact . It has a goitrogenic effect, causing high tissue concentration in and enlargement of the thyroid and pituitary glands following oral administration . These effects are reversible . Additionally, this compound degrades to carbon disulfide and propylenethiourea, which contribute to its fungicidal activity .

Comparaison Avec Des Composés Similaires

Propineb is part of the dithiocarbamate family of fungicides, which includes similar compounds such as:

- Mancozeb

- Maneb

- Zineb

- Ziram

- Thiram

Compared to these compounds, this compound has the advantage of long residual activity and broad-spectrum efficacy against various fungi . Its unique combination of zinc and dithiocarbamate structure provides additional protective action .

Activité Biologique

Propineb is a bis-dithiocarbamate fungicide widely used in agriculture for its efficacy against various plant diseases. Its biological activity extends beyond fungicidal properties, demonstrating potential therapeutic applications in other areas, such as antimicrobial and antileishmanial activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is chemically classified as a dithiocarbamate and is primarily utilized to control fungal pathogens in crops like apples, grapes, and tomatoes. It acts by inhibiting various biochemical pathways in fungi, leading to their growth suppression. Notably, this compound has been shown to enhance crop yields even in conditions of zinc deficiency, indicating its role in plant physiological processes .

The primary mechanism by which this compound exerts its antifungal activity involves the inhibition of amino acid and protein biosynthesis pathways within the fungal cells. This multi-site action makes it effective against a broad spectrum of fungal pathogens, particularly downy mildew and late blight diseases .

Antileishmanial Activity

Recent studies have highlighted the antileishmanial potential of this compound. Research conducted on metal dithiocarbamates, including this compound, revealed significant inhibitory effects on the growth of Leishmania major promastigotes at submicromolar concentrations. The lethal dose (LD50) for this compound was found to be 0.27 μM, indicating a strong efficacy against this parasite while showing minimal toxicity to mammalian cells .

Table 1: Antileishmanial Activity of Dithiocarbamates

| Compound | LD50 (μM) | Effectiveness Against L. major |

|---|---|---|

| This compound | 0.27 | High |

| Maneb | 0.56 | Moderate |

| Zineb | 0.61 | Moderate |

Safety and Environmental Impact

This compound has been evaluated for safety in various contexts. A study assessing its environmental impact indicated that it could be considered harmless at certain concentrations when controlling Microcystis aeruginosa, a harmful algal bloom species . Furthermore, regulatory assessments have confirmed that this compound poses minimal risk when used according to guidelines established for agricultural practices .

Case Studies

- Zinc Deficiency Treatment : A study demonstrated that this compound treatment significantly improved crop yields in zinc-deficient soils, suggesting that it may enhance physiological functions related to zinc metabolism in plants .

- Cardiotoxicity Assessment : In vitro studies assessed the cardiotoxic effects of various environmental chemicals, including this compound. Results indicated that while some chemicals affected cardiomyocyte function at high exposures, this compound did not exhibit significant cytotoxicity at concentrations used in agricultural applications .

Propriétés

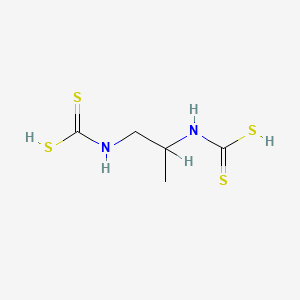

IUPAC Name |

1-(dithiocarboxyamino)propan-2-ylcarbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIHYLHFNAWUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=S)S)NC(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956852 | |

| Record name | Propane-1,2-diyldicarbonimidodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] | |

| Record name | Propineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000016 [mmHg] | |

| Record name | Propineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35449-52-6, 12071-83-9, 9016-72-2 | |

| Record name | Carbamodithioic acid, (1-methyl-1,2-ethanediyl)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35449-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylenebis(dithiocarbamic) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035449526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2-diyldicarbonimidodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propineb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propylenebis(dithiocarbamic) acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | polymeric zinc propylenebis(dithiocarbamate);propineb (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.